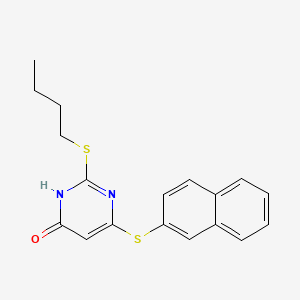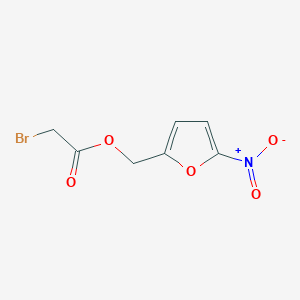
(5-Nitrofuran-2-yl)methyl 2-bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitrofuran-2-yl)methyl 2-bromoacetate is a chemical compound with the molecular formula C7H6BrNO5. It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and bromo functional groups. This compound is often used as a building block in organic synthesis due to its reactivity and functional group diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl 2-bromoacetate typically involves the esterification of (5-nitrofuran-2-yl)methanol with bromoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methyl 2-bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as (5-nitrofuran-2-yl)methyl azide or (5-nitrofuran-2-yl)methyl thiol.
Reduction: Formation of (5-aminofuran-2-yl)methyl 2-bromoacetate.
Oxidation: Formation of oxygenated derivatives like this compound oxide.
Scientific Research Applications
(5-Nitrofuran-2-yl)methyl 2-bromoacetate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential antimicrobial properties, particularly against bacterial strains.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methyl 2-bromoacetate involves its reactivity towards nucleophiles and electrophiles. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes. The bromo group can participate in substitution reactions, allowing the compound to modify other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the nitro and furan groups.
(5-Nitrofuran-2-yl)methyl acetate: Similar but lacks the bromo group.
(5-Nitrofuran-2-yl)methyl 2-chloroacetate: Similar but contains a chloro group instead of a bromo group.
Uniqueness
(5-Nitrofuran-2-yl)methyl 2-bromoacetate is unique due to the presence of both nitro and bromo functional groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6281-24-9 |
|---|---|
Molecular Formula |
C7H6BrNO5 |
Molecular Weight |
264.03 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl 2-bromoacetate |
InChI |
InChI=1S/C7H6BrNO5/c8-3-7(10)13-4-5-1-2-6(14-5)9(11)12/h1-2H,3-4H2 |
InChI Key |
LQGRFYQHIQYYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
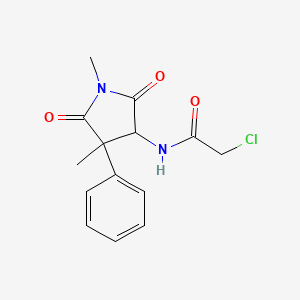
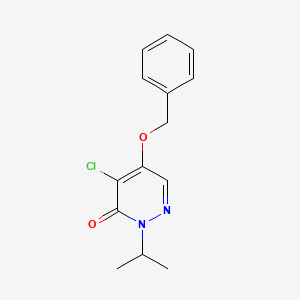
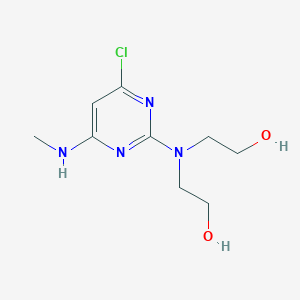
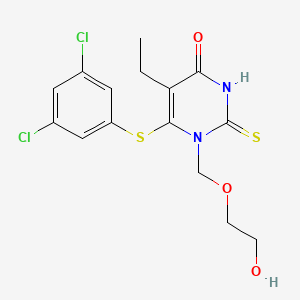

![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
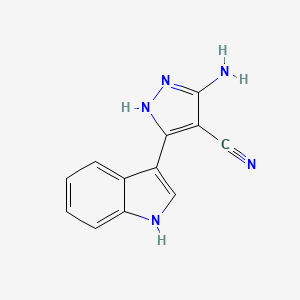

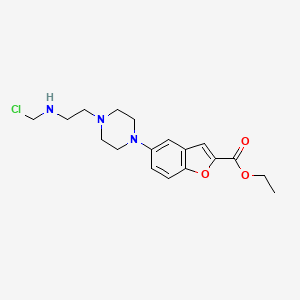
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
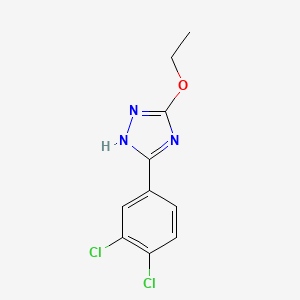
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
